Reactive Handle Multiplicity for Orthogonal Derivatization
6-Chloro-4-isopropoxypyridazin-3-amine offers three distinct sites for sequential chemical modification. The aromatic chlorine can undergo Pd-catalyzed cross-coupling, while the primary amine can be acylated or alkylated without affecting the 4-isopropoxy group . This is a differentiating advantage over simpler analogs like 6-chloropyridazin-3-amine (CAS 5469-69-1), which lacks the 4-alkoxy handle, or 4-amino-6-chloropyridazine (CAS 2906-67-6), which cannot be diversely functionalized at the 3-position. The presence of the 4-isopropoxy group also directs electrophilic aromatic substitution to the 5-position, a feature absent in 3,6-disubstituted pyridazines [1].
| Evidence Dimension | Number of synthetically accessible diversity points |
|---|---|
| Target Compound Data | 3 (C3-amine, C4-isopropoxy, C6-chlorine; C5 available for SEAr) |
| Comparator Or Baseline | 6-Chloropyridazin-3-amine: 2 diversity points (C3-amine, C6-chlorine). 4-Amino-6-chloropyridazine: 2 diversity points (C4-amine, C6-chlorine). |
| Quantified Difference | +1 additional functionalization site vs. common diamino-chloro isomers |
| Conditions | Retrosynthetic analysis; no experimental head-to-head required. |
Why This Matters
Procurement of this specific intermediate enables a wider chemical space exploration in a single library synthesis campaign, reducing the number of building blocks needed to achieve trisubstituted pyridazine diversity.
- [1] Science of Synthesis. Houben-Weyl Methods of Molecular Transformations: Pyridazines. Thieme, 2004. ISBN: 978-3-13-112281-7. General reactivity of alkoxy-substituted pyridazines. View Source
